Fructose-Phenylalanine-13C6: A Technical Guide for Researchers
Fructose-Phenylalanine-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-phenylalanine-13C6 is a stable isotope-labeled derivative of Fructose-phenylalanine, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the amino acid phenylalanine. The incorporation of six carbon-13 atoms into the phenylalanine ring makes it an ideal internal standard for quantitative analysis in complex biological matrices. Its primary application lies in tracer studies and stable isotope dilution assays, particularly in research focused on the Maillard reaction in food chemistry, nutrition, and studies of advanced glycation end-products (AGEs) related to disease. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use.
Chemical Properties and Synthesis
Fructose-phenylalanine-13C6 is structurally similar to its unlabeled counterpart, with the key difference being the isotopic enrichment in the aromatic ring of the phenylalanine moiety. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.
Synthesis: The synthesis of Fructose-phenylalanine-13C6 typically involves the reaction of L-phenylalanine-13C6 with D-fructose under conditions that promote the Maillard reaction, followed by purification to isolate the desired Amadori product.
| Property | Value |
| Molecular Formula | C₉¹³C₆H₂₁NO₇ |
| Molecular Weight | ~333.29 g/mol |
| CAS Number | 1083053-44-4 |
| Isotopic Purity | Typically >98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Applications in Research
The primary utility of Fructose-phenylalanine-13C6 is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.
Key research applications include:
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Food Science and Nutrition: Quantifying the formation of Fructose-phenylalanine during food processing and storage to understand the extent of the Maillard reaction and its impact on food quality and nutritional value.
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Clinical Research: Investigating the in vivo formation and metabolism of Amadori compounds as part of the broader study of advanced glycation end-products (AGEs) and their role in the pathophysiology of diseases such as diabetes and its complications.
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Pharmacokinetics: While less common, it can be used in studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori compounds.
Experimental Protocols
Quantification of Fructose-Phenylalanine in a Food Matrix using Stable Isotope Dilution LC-MS/MS
This protocol describes a hypothetical method for the quantification of Fructose-phenylalanine in a dried fruit sample using Fructose-phenylalanine-13C6 as an internal standard.
1. Sample Preparation:
- Homogenize 1 gram of the dried fruit sample.
- Add a known amount of Fructose-phenylalanine-13C6 solution (e.g., 100 µL of a 10 µg/mL solution in water).
- Extract the sample with 5 mL of a water/methanol (80:20, v/v) solution by vortexing for 10 minutes, followed by sonication for 15 minutes.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
- The filtered extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar Amadori compounds.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Fructose-phenylalanine | 328.1 | 120.1 | 25 |
| Fructose-phenylalanine-13C6 | 334.1 | 126.1 | 25 |
3. Quantification:
- A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Fructose-phenylalanine) to the peak area of the internal standard (Fructose-phenylalanine-13C6) against the concentration of the analyte.
- The concentration of Fructose-phenylalanine in the unknown sample is then determined from this calibration curve.
Signaling Pathways and Workflows
Formation of Fructose-Phenylalanine via the Maillard Reaction
The initial stage of the Maillard reaction involves the condensation of a reducing sugar (fructose) with an amino acid (phenylalanine) to form a Schiff base, which then undergoes an Amadori rearrangement to form the more stable Fructose-phenylalanine.
Experimental Workflow for Stable Isotope Dilution Analysis
The following diagram illustrates a typical workflow for a quantitative analysis using Fructose-phenylalanine-13C6 as an internal standard.
Conclusion
Fructose-phenylalanine-13C6 is an invaluable tool for researchers in food science, nutrition, and clinical chemistry. Its use as an internal standard in stable isotope dilution assays allows for accurate and precise quantification of Fructose-phenylalanine in complex samples. The methodologies and workflows presented in this guide provide a framework for the application of this stable isotope-labeled compound in rigorous scientific investigation. As research into the Maillard reaction and its implications for health and disease continues to evolve, the demand for high-quality labeled standards like Fructose-phenylalanine-13C6 is expected to grow.
